3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol
CAS No.: 34635-42-2
Cat. No.: VC0138995
Molecular Formula: C₂₃H₃₀O₄
Molecular Weight: 370.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34635-42-2 |
|---|---|
| Molecular Formula | C₂₃H₃₀O₄ |
| Molecular Weight | 370.48 |
| IUPAC Name | [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 |
| SMILES | CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₃H₃₀O₄, with a molecular weight of 370.48 g/mol. Its IUPAC name, [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, reflects its stereochemical complexity. Key features include:
-
Δ⁵,¹⁴,¹⁶-triene system: Conjugated double bonds at positions 5-6, 14-15, and 16-17.
-
Acetyl groups: At C3 and C17, enhancing lipophilicity and metabolic stability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 34635-42-2 |
| Molecular Formula | C₂₃H₃₀O₄ |
| Molecular Weight | 370.48 g/mol |
| SMILES | CC(=O)O[C@@H]1CC[C@]2(C)[C@H]3CC[C@]4(C)C(=CC=C4[C@@H]3CC=C2C1)OC(=O)C |
| Solubility | Soluble in chloroform, DMSO |
| Storage Conditions | -20°C, protected from light |
The stereochemistry is critical for its biological interactions, as evidenced by its distinct NMR shifts and chiral centers .
Synthesis and Optimization
Synthetic Routes
The synthesis involves acetylation of androsta-5,14,16-triene-3β,17-diol under reflux conditions using toluene-4-sulfonic acid in isopropenyl acetate for 48 hours under inert atmosphere. This method yields the diacetylated product with 51% efficiency . Key steps include:
-
Protection of hydroxyl groups: Selective acetylation at C3 and C17.
-
Dehydration and isomerization: Formation of conjugated triene system.
Analytical Validation
-
¹H NMR: Downfield shifts at δ 5.2–5.5 ppm confirm acetyl group presence .
-
High-Resolution MS: Molecular ion peak at m/z 370.48 validates purity .
Pharmacological Activities
Hormonal Modulation
-
Estrogenic Activity: Metabolites of similar steroids (e.g., androstenediol) bind estrogen receptors (ERα/ERβ) with 6–17% affinity relative to estradiol, impacting breast cancer cell proliferation .
-
Androgen Receptor (AR) Antagonism: Acetylated derivatives may inhibit AR signaling, as seen in ZR-75-1 and T-47D cell lines .
Table 2: Comparative Pharmacological Profiles
| Activity | 3,17-Di-O-acetyl Derivative | Androstenediol |
|---|---|---|
| ERα Binding Affinity | Not reported | 6% of estradiol |
| AR Inhibition | Moderate (via acetyl groups) | Weak |
| Hydroxylase/Lyase IC₅₀ | <20 μM | >20 μM |
Metabolic and Stability Profiles
Biotransformation
-
Acetyl Hydrolysis: Liver esterases may cleave acetyl groups, yielding active metabolites like androsta-5,14,16-triene-3β,17-diol .
-
Oxidative Pathways: Δ⁵,¹⁴,¹⁶-triene system susceptibility to CYP450-mediated oxidation, forming epoxides or diols .
Stability Considerations
-
Photodegradation: Storage at -20°C in dark conditions is recommended due to light-sensitive triene structure .
-
Thermal Stability: Decomposition observed above 100°C, necessitating inert atmosphere during synthesis .
Applications in Drug Development
Intermediate in Steroid Synthesis
This compound serves as a precursor for testosterone metabolites and modified steroids with enhanced bioavailability . For example:
-
Anti-Androgenic Agents: Derivatives inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD3), a target in prostate cancer .
-
Aromatase Inhibitors: Structural analogs reduce estrogen synthesis in hormone-dependent cancers .
Preclinical Studies
-
Murine Models: Daily administration (5 mg/kg, i.p.) for 2 weeks showed no hepatotoxicity, but peritoneal oil deposits indicated formulation challenges .
-
Cell Line Studies: Cytotoxicity against A549 and SKOV3 cells (IC₅₀ ~10 μM) highlights broad-spectrum potential .
Comparative Analysis with Analogues
Structural Analogues
-
3β-Hydroxy-16-arylandrosta-5,8(14),15-trien-17-ones: Exhibit IC₅₀ values of 0.5–2.0 μM against MDA-MB-435 cells, suggesting acetyl groups enhance target selectivity .
-
Androsta-1,4,6-triene-3,17-dione (ATD): Irreversible aromatase inhibitor with 92% enzyme inhibition, though prone to rapid metabolism .
Functional Group Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume